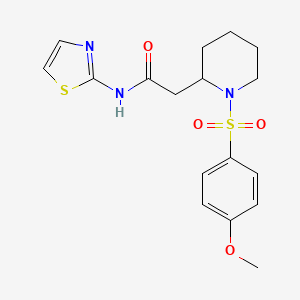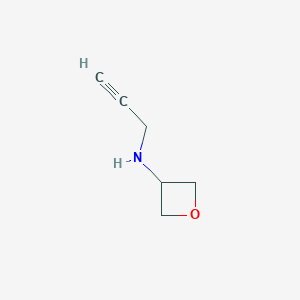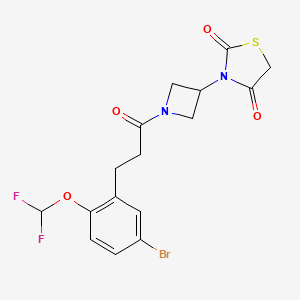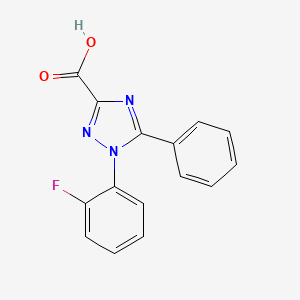
2-Bromo-3-methoxy-6-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is used for research purposes and in the manufacture of other substances .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Bromo-3-methoxy-6-methylbenzaldehyde is a compound of interest in synthetic chemistry due to its potential as an intermediate in the synthesis of complex molecules. For instance, studies have demonstrated its relevance in the formation of various benzaldehyde derivatives through bromination and methoxylation processes. One example is the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene by a sequence involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008). Moreover, the compound's role in the synthetic pathway for creating polybrominated diphenyl ethers (PBDEs) and their metabolites highlights its utility in producing authentic reference standards for analytical and toxicological studies (G. Marsh, R. Stenutz, A. Bergman, 2003).
Catalysis and Reagent Development
In catalysis and reagent development, substituted 2-bromobenzaldehydes, akin to this compound, have been synthesized from benzaldehydes using a three-step sequence involving selective palladium-catalyzed ortho-bromination. This process uses O-Methyloxime as a directing group, followed by rapid deprotection to afford the desired bromobenzaldehydes with good overall yields (E. Dubost, C. Fossey, T. Cailly, S. Rault, F. Fabis, 2011). This highlights the potential application of this compound in the development of new catalytic methods and reagents for organic synthesis.
Drug Discovery and Medicinal Chemistry
In the realm of drug discovery and medicinal chemistry, compounds similar to this compound serve as key intermediates. For example, 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from a related compound, 6-bromo-2-fluoro-3-methoxybenzaldehyde, has been identified as a crucial intermediate in drug discoveries. Process chemistry improvements involving telescoping processes have demonstrated the compound's significance in enhancing the efficiency and yield of drug intermediates, thus facilitating quicker supply to medicinal laboratories (K. Nishimura, T. Saitoh, 2016).
Material Science and Catalysis
Furthermore, in material science and catalysis, the derivatization of bromo-substituted benzaldehydes, including those structurally related to this compound, has been explored for the synthesis of complex molecular frameworks. These compounds have been utilized in the development of novel catalysts, highlighting the broad applicability of such brominated benzaldehydes in various scientific research domains (Anek Lekky, Tanachote Ruengsatra, S. Ruchirawat, P. Ploypradith, 2019).
Safety and Hazards
2-Bromo-3-methoxy-6-methylbenzaldehyde is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
2-bromo-3-methoxy-6-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)9(10)7(6)5-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJZDXDLMOOGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)
![N-methyl-1-{4-[(4-methylbenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2849304.png)
![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)

![1-[2-(Azepan-1-yl)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2849309.png)


![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)


![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)
![7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2849319.png)
